Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-
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Overview
Description
Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]- is a complex organic compound with a unique structure that includes a methoxy group, a methylphenylthio group, and a diphenylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-methoxy-4-bromobenzene with 4-methylthiophenol in the presence of a base such as potassium carbonate. This reaction forms the intermediate compound, which is then subjected to further reactions to introduce the diphenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the thioether bond.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methylphenylthio groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved thioether products
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- Anisole, p-methyl-
- p-Cresol methyl ether
- p-Methoxytoluene
- p-Methylanisole
Uniqueness
Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification in synthetic chemistry.
Properties
CAS No. |
61623-78-7 |
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Molecular Formula |
C27H24OS |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-methoxy-4-[(4-methylphenyl)sulfanyl-diphenylmethyl]benzene |
InChI |
InChI=1S/C27H24OS/c1-21-13-19-26(20-14-21)29-27(22-9-5-3-6-10-22,23-11-7-4-8-12-23)24-15-17-25(28-2)18-16-24/h3-20H,1-2H3 |
InChI Key |
XMEZXUYIFZQPIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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